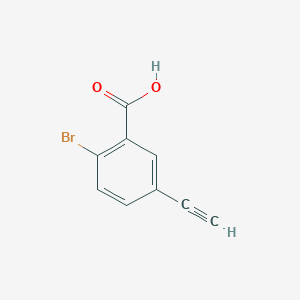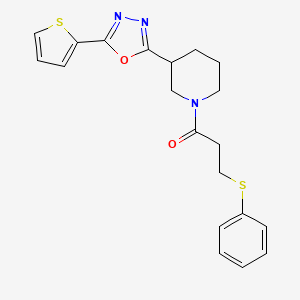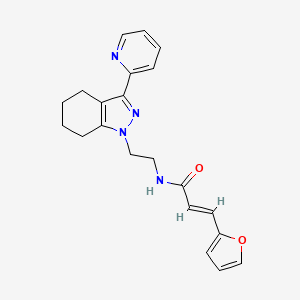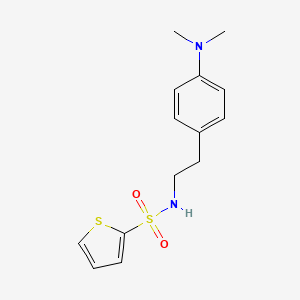
2-Brom-5-ethinylbenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-ethynylbenzoic acid” is a chemical compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 . It is used in scientific research and has diverse applications, such as drug discovery and material synthesis, due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-ethynylbenzoic acid” consists of a benzoic acid core with a bromine atom at the 2-position and an ethynyl group at the 5-position . The exact 3D structure could not be found in the search results.
Physical and Chemical Properties Analysis
“2-Bromo-5-ethynylbenzoic acid” is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthese und Charakterisierung
“2-Brom-5-ethinylbenzoesäure” kann durch verschiedene Methoden synthetisiert werden, darunter die Sonogashira-Kupplungsreaktion, die Cadiot-Chodkiewicz-Kupplungsreaktion und metallkatalysierte Kreuzkupplungsreaktionen . Diese Reaktionen beinhalten die Kupplung eines bromsubstituierten aromatischen Rings mit einer Ethinylgruppe. Die synthetisierte Verbindung kann mit verschiedenen spektroskopischen Techniken wie der Kernmagnetresonanz (NMR)-Spektroskopie, der Infrarot (IR)-Spektroskopie und der Massenspektrometrie charakterisiert werden, um ihre Struktur und Reinheit zu bestätigen .
Organische Photovoltaik
Die starre Struktur des Moleküls und die elektronenziehende Bromgruppe machen es zu einem möglichen Kandidaten als Akzeptormaterial in organischen Photovoltaik (OPV)-Zellen. OPVs sind eine Art Solarzelle, die organische Materialien verwendet, um Sonnenlicht in Elektrizität umzuwandeln.
Flüssigkristalle
Die Kombination der Ethinylgruppe und des Bromsubstituenten in der Struktur des Moleküls könnte seine flüssigkristallinen Eigenschaften beeinflussen und möglicherweise zu Anwendungen in Displays und anderen optoelektronischen Geräten führen. Flüssigkristalle sind ein Aggregatzustand, der Eigenschaften aufweist, die zwischen denen von Festkörpern und Flüssigkeiten liegen.
Pharmazeutische Forschung
Studien haben die potenzielle Verwendung von this compound-Derivaten als Gerüste für die Entwicklung neuer Medikamente untersucht. Weitere Forschung ist jedoch erforderlich, um das spezifische therapeutische Potenzial zu ermitteln.
Materialsynthese
Aufgrund seiner einzigartigen Eigenschaften und Reaktivität wird this compound in der Materialsynthese verwendet. Es kann verwendet werden, um neue Materialien mit gewünschten Eigenschaften zu schaffen.
Arzneimittelforschung
This compound findet vielseitige Anwendungen in der Arzneimittelforschung. Seine einzigartige Struktur kann als Baustein bei der Synthese komplexer Moleküle für die Arzneimittelforschung verwendet werden.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that brominated benzoic acids can undergo reactions at the benzylic position . The bromine atom on the benzoic acid molecule can be displaced by a nucleophile in an SN2 type mechanism
Pharmacokinetics
As a small molecule with a molecular weight of 225.04 , it is possible that it could be absorbed and distributed throughout the body. The specifics of its metabolism and excretion are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative deamination, such as monoamine oxidases . These interactions can lead to the formation of various metabolites, which can further participate in biochemical pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Bromo-5-ethynylbenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 2-Bromo-5-ethynylbenzoic acid can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Bromo-5-ethynylbenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 2-Bromo-5-ethynylbenzoic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-ethynylbenzoic acid can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to light . Long-term studies have shown that 2-Bromo-5-ethynylbenzoic acid can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-ethynylbenzoic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress and cellular damage, can occur at high doses.
Metabolic Pathways
2-Bromo-5-ethynylbenzoic acid is involved in several metabolic pathways, including those related to oxidative deamination . It interacts with enzymes such as monoamine oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-ethynylbenzoic acid is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements.
Subcellular Localization
The subcellular localization of 2-Bromo-5-ethynylbenzoic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism.
Eigenschaften
IUPAC Name |
2-bromo-5-ethynylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBQJNNCDCMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2418258.png)

![N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2418262.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2418263.png)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2418268.png)

